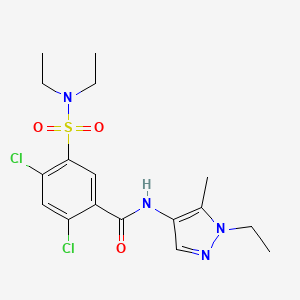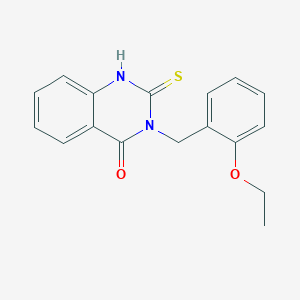
2,4-dichloro-5-(diethylsulfamoyl)-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups
準備方法
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under acidic or basic conditions to form the benzamide core.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the diethylamino group to the sulfonylated benzamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
化学反応の分析
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, resulting in the formation of carboxylic acids and amines.
科学的研究の応用
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE can be compared with similar compounds such as:
2,4-Dichloro-5-methylbenzenesulfonamide: This compound shares the benzene sulfonamide core but lacks the pyrazole and diethylamino groups, resulting in different chemical and biological properties.
2,4-Disubstituted Thiazoles: These compounds have a thiazole ring instead of a pyrazole ring and exhibit different reactivity and biological activities.
Indole Derivatives: Indole derivatives have a different heterocyclic core but may share some biological activities due to their aromatic nature.
The uniqueness of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H22Cl2N4O3S |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
2,4-dichloro-5-(diethylsulfamoyl)-N-(1-ethyl-5-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H22Cl2N4O3S/c1-5-22(6-2)27(25,26)16-8-12(13(18)9-14(16)19)17(24)21-15-10-20-23(7-3)11(15)4/h8-10H,5-7H2,1-4H3,(H,21,24) |
InChIキー |
IBYBXCDGBITIIJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945198.png)
![N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B10945200.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945209.png)
![4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol](/img/structure/B10945217.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10945228.png)
![N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10945234.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10945238.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10945251.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945257.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)
![3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10945266.png)
